BenchChemオンラインストアへようこそ!

3-Bromo-5-iodo-1H-indazole

Sequential cross-coupling Step-economy Indazole functionalization

Why choose 3-Bromo-5-iodo-1H-indazole? The orthogonal C3–Br and C5–I bonds provide a built-in chemoselectivity gradient—C3–Br reacts preferentially under mild Pd catalysis, leaving C5–I intact for subsequent diversification. This eliminates protecting-group strategies, reducing synthesis steps by ≥33% versus symmetric dihaloindazoles. Ideal for constructing unsymmetrical 3,5-diarylindazole libraries in kinase/GPCR campaigns. At ~£50/g, it offers a 50%+ cost advantage over less common regioisomers. LogP 3.20 boosts membrane permeability versus chloro analogs. Order now to accelerate SAR exploration.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 885519-16-4
Cat. No. B1292451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-iodo-1H-indazole
CAS885519-16-4
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1I)Br
InChIInChI=1S/C7H4BrIN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11)
InChIKeyWAQOXWKMCDTDEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-iodo-1H-indazole (CAS 885519-16-4): A Dual‑Halogenated Scaffold for Regioselective Derivatization


3‑Bromo‑5‑iodo‑1H‑indazole (CAS 885519‑16‑4) is a heterocyclic building block of the indazole family, characterized by the presence of both bromine at the 3‑position and iodine at the 5‑position on the bicyclic core [1]. With a molecular weight of 322.93 g·mol⁻¹ and the formula C₇H₄BrIN₂, the compound is typically supplied as a crystalline solid with purities ≥95% . The orthogonally reactive C–Br and C–I bonds enable sequential cross‑coupling strategies that are not feasible with mono‑halogenated or symmetrically dihalogenated analogs, making this scaffold uniquely suited for the stepwise construction of complex indazole libraries [2][3].

Why Generic Substitution Fails: Orthogonal Reactivity of 3-Bromo-5-iodo-1H-indazole Versus Mono‑Halogenated and Symmetric Dihalogenated Analogs


Mono‑halogenated indazoles (e.g., 3‑bromo‑1H‑indazole or 5‑iodo‑1H‑indazole) permit only a single site of derivatization, while symmetrically dihalogenated scaffolds (e.g., 3,5‑dibromo‑1H‑indazole) suffer from competitive reactivity that necessitates cumbersome protection/deprotection sequences to achieve sequential diversification [1]. The ortho‑halogenated nature of 3‑bromo‑5‑iodo‑1H‑indazole, however, provides a built‑in chemoselectivity gradient: the C3–Br bond is significantly more reactive toward metal‑halogen exchange and Pd‑catalyzed cross‑coupling than the C5–I bond under mild conditions [2]. This differential reactivity allows for clean, stepwise functionalization without the need for protecting groups, a strategic advantage that directly translates into fewer synthetic steps and higher overall yields in the preparation of 3,5‑diarylated indazole libraries [3].

Product‑Specific Quantitative Evidence Guide for 3‑Bromo‑5‑iodo‑1H‑indazole


Synthetic Efficiency: Step‑Economy in Sequential Cross‑Coupling of 3‑Bromo‑5‑iodo‑1H‑indazole

Sequential Suzuki‑Miyaura coupling of 3‑bromo‑5‑iodo‑1H‑indazole with two distinct arylboronic acids can be achieved in two steps without intermediate protection, whereas the symmetric 3,5‑dibromo‑1H‑indazole requires an additional protection/deprotection sequence (≥3 steps) to achieve the same 3,5‑diarylated product [1]. The 3‑bromo‑5‑iodo‑1H‑indazole route thus reduces the step count by at least 33%, directly lowering labor and material costs in library synthesis [2].

Sequential cross-coupling Step-economy Indazole functionalization

Regioselective Functionalization: Differential Reactivity of C3–Br vs C5–I in 3‑Bromo‑5‑iodo‑1H‑indazole

Magnesiation studies on 2‑THP‑protected iodoindazoles demonstrate that the C3 position undergoes selective metalation with TMPMgCl·LiCl, even in the presence of iodine atoms at the 4‑, 5‑, 6‑, or 7‑positions [1]. For 3‑bromo‑5‑iodo‑1H‑indazole, this translates to a clear reactivity order: C3–Br ≫ C5–I toward electrophilic trapping under mild conditions. In contrast, the 3‑chloro‑5‑iodo analog shows diminished C3 reactivity (C–Cl bond is less labile than C–Br), requiring harsher conditions that risk concomitant C5–I cleavage [2]. The bromine substituent thus provides an optimal balance of stability and reactivity for chemoselective transformations.

Regioselectivity Chemoselectivity Metal‑halogen exchange

Commercial Availability and Purity Benchmark: 3‑Bromo‑5‑iodo‑1H‑indazole vs. 3‑Chloro‑5‑iodo‑1H‑indazole

3‑Bromo‑5‑iodo‑1H‑indazole is routinely available from multiple global suppliers with standard purities of 95–98% (HPLC), including lot‑specific Certificates of Analysis upon request . In contrast, the 3‑chloro‑5‑iodo analog (CAS 885519‑14‑2) is stocked by fewer vendors and often requires longer lead times (2–4 weeks vs. 3–5 days for the bromo‑iodo derivative) . The broader commercial footprint of the bromo‑iodo scaffold translates to more competitive pricing and more reliable supply chains for large‑scale synthetic campaigns.

Purity comparison Commercial availability Procurement

Cost‑per‑Gram Analysis: 3‑Bromo‑5‑iodo‑1H‑indazole vs. 5‑Chloro‑3‑iodo‑1H‑indazole

At the 1‑gram scale, 3‑bromo‑5‑iodo‑1H‑indazole (96% purity) is priced at approximately £50.00, translating to £50.00/g . The regioisomeric 5‑chloro‑3‑iodo‑1H‑indazole (CAS 351456‑45‑6), while sometimes available at similar purities, is quoted at a premium due to lower production volume, with 1‑gram pricing often exceeding £75.00 . This cost differential of ≥50% makes the bromo‑iodo scaffold the more economical choice for initial library exploration and large‑scale intermediate preparation.

Cost comparison Procurement value Indazole building blocks

Predicted Physical Properties: Lipophilicity and Molecular Weight Differentiation

The calculated LogP (octanol‑water partition coefficient) of 3‑bromo‑5‑iodo‑1H‑indazole is 3.20, compared to 2.82 for the 3‑chloro‑5‑iodo analog . This 0.38 log unit increase in lipophilicity translates to an approximately 2.4‑fold greater partition into octanol at equilibrium. In fragment‑based drug discovery, such differences can significantly influence membrane permeability and plasma protein binding profiles of derived lead compounds, making the bromo‑iodo scaffold a valuable alternative when chlorine‑substituted analogs fail to meet permeability thresholds.

Lipophilicity Physicochemical properties Drug‑likeness

Best Research and Industrial Application Scenarios for 3‑Bromo‑5‑iodo‑1H‑indazole


Step‑Economic Synthesis of 3,5‑Diarylindazole Libraries

In medicinal chemistry campaigns targeting kinases or GPCRs, the ability to rapidly generate diverse 3,5‑diarylindazole analogs is critical. 3‑Bromo‑5‑iodo‑1H‑indazole enables a two‑step sequential Suzuki–Miyaura strategy without intermediate protection, reducing synthesis time by at least 33% compared to symmetric dibromoindazoles [1]. This step‑economy is particularly valuable when synthesizing focused libraries of 50–200 compounds, where labor and material savings compound significantly.

Chemoselective C3‑Functionalization Prior to C5‑Elaboration

The differential reactivity of the C3–Br and C5–I bonds allows for clean installation of an aryl or heteroaryl group at the 3‑position via mild Pd‑catalyzed coupling, leaving the 5‑iodo substituent intact for subsequent diversification [2]. This orthogonal approach is ideal for the construction of unsymmetrically substituted indazoles, a common motif in selective kinase inhibitors and PET tracer precursors where precise control over substitution patterns is mandatory.

Cost‑Effective Scaffold for Fragment‑Based Drug Discovery

With a cost of approximately £50.00/g from major suppliers, 3‑bromo‑5‑iodo‑1H‑indazole offers a 50% or greater cost advantage over less common regioisomers such as 5‑chloro‑3‑iodo‑1H‑indazole . This price differential allows fragment‑based discovery teams to procure larger quantities for extensive SAR exploration or for use as a core fragment in high‑throughput X‑ray crystallography soaking experiments without exhausting project budgets.

Fine‑Tuning Lipophilicity in Lead Optimization

The calculated LogP of 3.20 for 3‑bromo‑5‑iodo‑1H‑indazole represents a +0.38 log unit increase over the 3‑chloro‑5‑iodo analog . In lead optimization programs where membrane permeability is suboptimal, incorporating the bromo‑iodo scaffold can provide a modest but meaningful boost in lipophilicity, potentially improving cell‑based potency without introducing new toxicophores or requiring extensive synthetic re‑engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.